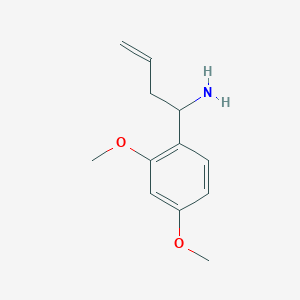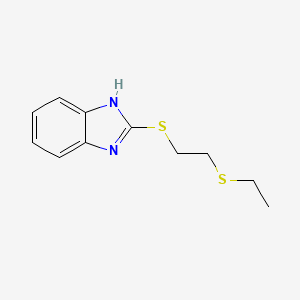
Benzimidazole, 2-(2-(ethylthio)ethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 2-(2-(ethylthio)ethylthio)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an ethylthio group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For Benzimidazole, 2-(2-(ethylthio)ethylthio)-, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with ethylthioacetaldehyde under acidic conditions to form the benzimidazole ring.
Thioether Formation: The resulting benzimidazole derivative is then treated with ethylthiol in the presence of a base to introduce the ethylthio group at the desired position.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like alkyl halides or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Benzimidazole, 2-(2-(ethylthio)ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiparasitic activities. This specific derivative may exhibit similar properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. For example, they can bind to enzymes or receptors, inhibiting their activity. The ethylthio group in Benzimidazole, 2-(2-(ethylthio)ethylthio)- may enhance its binding affinity and selectivity for certain molecular targets, such as kinases or DNA.
類似化合物との比較
2-Mercaptobenzimidazole: Similar structure but with a mercapto group instead of an ethylthio group.
2-(Ethylthio)benzimidazole: Lacks the additional ethylthio group.
2-Phenylbenzimidazole: Contains a phenyl group instead of an ethylthio group.
Uniqueness: Benzimidazole, 2-(2-(ethylthio)ethylthio)- is unique due to the presence of two ethylthio groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
23012-84-2 |
|---|---|
分子式 |
C11H14N2S2 |
分子量 |
238.4 g/mol |
IUPAC名 |
2-(2-ethylsulfanylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2S2/c1-2-14-7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
InChIキー |
VOQMFRBOLYQMAM-UHFFFAOYSA-N |
正規SMILES |
CCSCCSC1=NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)





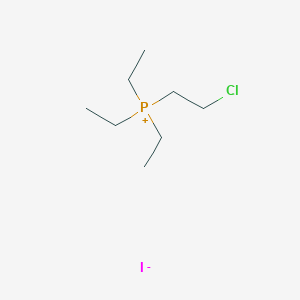

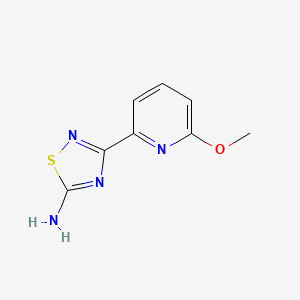
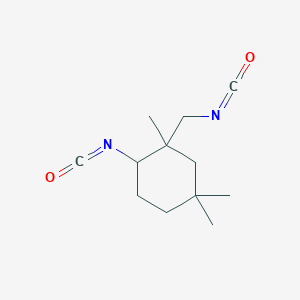
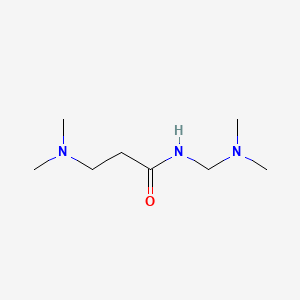

![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
